molecular formula C8H7N3O B2471959 N-(3-Cyanopyridin-4-yl)acetamide CAS No. 1856886-08-2

N-(3-Cyanopyridin-4-yl)acetamide

Cat. No.: B2471959
CAS No.: 1856886-08-2
M. Wt: 161.164
InChI Key: YIFROHBMHNQCAN-UHFFFAOYSA-N
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Description

Significance of the Cyanopyridine Motif in Bioactive Compounds

The cyanopyridine framework is a versatile and privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine (B92270) ring allows for a variety of chemical interactions with biological targets, making it a valuable building block for medicinal chemists.

The significance of the cyanopyridine motif is underscored by its presence in numerous compounds with demonstrated biological efficacy. Research has highlighted the role of cyanopyridine derivatives as:

Anticancer Agents: Many cyanopyridine-based compounds have shown potent anticancer activity. ekb.eg They can exert their effects through various mechanisms, including the inhibition of kinases, which are enzymes that play a crucial role in cell signaling and proliferation. nih.gov Some derivatives have also been identified as promising cytotoxic agents. nih.gov

Antimicrobial Agents: The cyanopyridine scaffold has been incorporated into molecules with antibacterial and antifungal properties. researchgate.net This includes activity against both Gram-positive and Gram-negative bacteria. ekb.eg

Antiviral Agents: Certain cyanopyridine derivatives have demonstrated potential as antiviral compounds. nih.gov

Enzyme Inhibitors: The chemical features of the cyanopyridine ring make it an effective scaffold for designing inhibitors of various enzymes, which is a key strategy in the development of new drugs. nih.gov

Insecticidal Agents: Derivatives of cyanopyridine have been investigated for their insecticidal properties, with some showing notable efficacy against agricultural pests. periodikos.com.br

The diverse biological activities of cyanopyridine derivatives have established this scaffold as a cornerstone in the development of new therapeutic agents.

Overview of Research Trajectories for N-(3-Cyanopyridin-4-yl)acetamide Derivatives

While specific research on this compound is limited, the known biological activities of the broader cyanopyridine class provide a clear indication of the potential research directions for its derivatives. The primary focus of such research would likely be the synthesis and evaluation of novel analogs with modified acetamido groups or further substitutions on the pyridine ring to enhance potency and selectivity for various biological targets.

Key research trajectories for derivatives of this compound can be extrapolated from studies on related compounds:

Kinase Inhibitors for Cancer Therapy: Given that numerous cyanopyridine derivatives are potent kinase inhibitors, a major research avenue would be the design of this compound analogs as inhibitors of specific kinases implicated in cancer progression. This approach has been successful for other cyanopyridine-based molecules.

Development of Novel Anticancer Agents: Beyond kinase inhibition, derivatives could be explored for other anticancer mechanisms, such as inducing apoptosis or inhibiting other crucial cellular pathways in cancer cells.

Exploration of Antimicrobial Activity: The synthesis of new derivatives to explore their potential as antibacterial or antifungal agents represents another logical research direction, building upon the known antimicrobial properties of the cyanopyridine scaffold.

Insecticidal Applications: Based on the observed insecticidal activity of some cyanopyridine acetamide (B32628) derivatives, further investigation into analogs of this compound for pest control is a plausible area of research. For instance, the related compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has been studied for its insecticidal effects. periodikos.com.br

Neurological and Inflammatory Disorders: The versatility of the cyanopyridine scaffold suggests that its derivatives could also be investigated for activity in other therapeutic areas, such as neurodegenerative diseases or inflammatory conditions, although this would require extensive screening and optimization.

The synthesis of new derivatives would likely involve standard organic chemistry reactions to modify the acetamide side chain or to introduce additional functional groups onto the pyridine ring. The biological evaluation of these new compounds would then be carried out using a variety of in vitro and in vivo assays to determine their potency and selectivity.

While the direct study of this compound may not be widespread, its structural components firmly place it within a class of compounds of high interest to medicinal chemists. The proven track record of the cyanopyridine scaffold ensures that research into its derivatives will continue to be a fruitful area of investigation for the discovery of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanopyridin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-3-10-5-7(8)4-9/h2-3,5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFROHBMHNQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Cyanopyridin 4 Yl Acetamide and Its Analogues

Established Synthetic Routes to the 3-Cyanopyridine (B1664610) Core

The 3-cyanopyridine scaffold, also known as nicotinonitrile, is a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds. google.com Several well-established methods are employed for its preparation, each with distinct advantages and applications.

One of the most common industrial routes is the ammoxidation of 3-picoline (3-methylpyridine). This process involves the vapor-phase reaction of 3-picoline with ammonia (B1221849) and air at elevated temperatures in the presence of a catalyst. google.com Catalysts for this transformation are typically complex metal oxides, often supported on materials like aluminum oxide. google.com This method is favored for its high efficiency and yield, with reported 3-picoline conversion rates exceeding 99% and 3-cyanopyridine yields greater than 95%. google.com

Another classical laboratory-scale synthesis involves the dehydration of nicotinamide (B372718) . This reaction is typically carried out by heating nicotinamide with a strong dehydrating agent, such as phosphorus pentoxide. chemicalbook.com The reaction proceeds by heating the mixture under reduced pressure, followed by distillation to isolate the 3-cyanopyridine product. chemicalbook.com Yields for this method are generally high, often in the range of 83–84%. chemicalbook.com

Furthermore, 3-cyanopyridine can be synthesized from 3-pyridinecarboxaldehyde (B140518) . One reported method involves reacting 3-pyridinecarboxaldehyde with ammonium (B1175870) sulfate, sodium carbonate, and sulfur powder in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This one-pot reaction can achieve a near-quantitative yield of 99%. chemicalbook.com

A different approach starts from 2-methyleneglutaronitrile (B75433) . This method involves reacting 2-methyleneglutaronitrile with a halogen (chlorine, bromine, or iodine) to form a 2-halo-2-halomethylglutaronitrile intermediate. Subsequent treatment with a Lewis acid, such as stannic chloride or aluminum chloride, induces cyclization to a dihydropyridine (B1217469) derivative, which is then dehydrohalogenated with a base to yield 3-cyanopyridine. google.com

Strategies for Acetamide (B32628) Moiety Introduction

Once the 3-cyanopyridine core is obtained, the next critical step is the introduction of the acetamide group. This can be achieved through several chemical transformations, primarily involving alkylation and condensation reactions.

Alkylation Reactions

N-alkylation is a fundamental process in organic synthesis. researchgate.net In the context of preparing N-(3-Cyanopyridin-4-yl)acetamide, alkylation strategies can be employed to form the N-C bond of the acetamide group. This typically involves the reaction of a 4-aminopyridine (B3432731) derivative with an acetylating agent. While direct alkylation of the pyridine (B92270) nitrogen is a common reaction, achieving selective N-alkylation at an exocyclic amino group requires careful control of reaction conditions. youtube.com The use of a suitable base is often necessary to deprotonate the amino group, enhancing its nucleophilicity towards the acetylating agent.

Condensation Reactions

Condensation reactions provide a powerful and versatile method for forming the amide bond in this compound. This approach generally involves the reaction of a 4-aminopyridine derivative with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride. researchgate.net

For instance, the reaction of 4-amino-3-cyanopyridine with an acid chloride in the presence of a base can lead to the formation of the desired acetamide. researchgate.net The choice of solvent and base is crucial for the success of these reactions, with aprotic solvents and non-nucleophilic bases often being preferred to avoid side reactions. The reaction between C4H4+ and pyridine has been studied, revealing condensation pathways. researchgate.net

Multi-component Reactions in Cyanopyridine-Acetamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. nih.gov MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov

The synthesis of functionalized pyridines, including those with cyano and acetamide functionalities, can be achieved through various MCRs. acsgcipr.org For example, a one-pot synthesis of pyridines can be accomplished through the condensation of a 1,5-dicarbonyl compound with ammonia or an ammonia equivalent. baranlab.org Variations of the Hantzsch dihydropyridine synthesis, a classic MCR, can also be adapted to produce highly substituted pyridine derivatives. nih.govacsgcipr.org While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes. The Ugi reaction, a well-known MCR, has been utilized in the synthesis of complex molecules containing a cyanopyridine motif. nih.gov

Derivatization Approaches from Precursor Compounds

The synthesis of this compound can also be approached through the derivatization of pre-existing cyanopyridine compounds. This strategy involves modifying a functional group on the pyridine ring to introduce the acetamide moiety.

A key precursor for this approach would be 4-amino-3-cyanopyridine. This intermediate can be synthesized and then subjected to an acylation reaction to introduce the acetyl group. The acylation can be carried out using standard reagents like acetyl chloride or acetic anhydride, often in the presence of a base to facilitate the reaction. youtube.com

Another potential precursor is 3-cyanopyridine-N-oxide. The N-oxide can be prepared by oxidizing 3-cyanopyridine with an oxidizing agent like hydrogen peroxide in the presence of an acid catalyst. patsnap.com The N-oxide functionality can then be used to direct further functionalization of the pyridine ring, potentially leading to the introduction of the amino group at the 4-position, which can then be acetylated.

Furthermore, derivatization can be achieved through the direct functionalization of the pyridine ring. While direct C-H functionalization of pyridines can be challenging, recent advances have enabled regioselective alkylation and acylation at specific positions. youtube.comnih.gov For example, Minisci-type reactions, which involve the addition of nucleophilic radicals to protonated heteroaromatics, can be used to introduce alkyl or acyl groups onto the pyridine ring. youtube.com

Advanced Spectroscopic and Structural Elucidation of N 3 Cyanopyridin 4 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number and electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of N-(3-Cyanopyridin-4-yl)acetamide provide key insights into its structure. For instance, the chemical shifts of protons on a pyridine (B92270) ring are typically found in the aromatic region of the spectrum. The presence of both a cyano and an acetamide (B32628) group will influence the specific chemical shifts of the pyridine protons due to their electron-withdrawing and donating effects.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 9.0 d, t, or s
NH (amide) 7.5 - 10.0 br s
CH₃ (acetamide) 1.9 - 2.5 s

Note: This is a predicted table based on general chemical shift values. Actual values may vary.

¹³C NMR and DEPTQ Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. udel.edu

The carbonyl carbon of the acetamide group would be expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbon of the cyano group would also have a characteristic chemical shift. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the positions of the cyano and acetamide substituents.

Distortionless Enhancement by Polarization Transfer (DEPTQ) is a valuable NMR technique that can distinguish between CH, CH₂, and CH₃ groups, as well as quaternary carbons. This would definitively identify the methyl carbon of the acetamide group and the methine carbons of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (amide) 165 - 180
Pyridine-C 110 - 160
C≡N (cyano) 115 - 125
CH₃ (acetamide) 20 - 30

Note: This is a predicted table based on general chemical shift values. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. nih.gov The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of characteristic neutral fragments, such as the acetyl group or the cyano group, leading to the formation of stable carbocations. The study of these fragmentation pathways can provide valuable confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. The stretching vibration of the cyano group (C≡N) typically appears in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The carbonyl group (C=O) of the amide would exhibit a strong absorption band around 1680 cm⁻¹. The N-H stretching vibration of the amide would be observed in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic pyridine ring and the aliphatic methyl group would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3200 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C≡N Stretch (Cyano) 2220 - 2260
C=O Stretch (Amide) ~1680
C=C and C=N Stretch (Aromatic Ring) 1400 - 1600

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the provided search results, studies on related pyridine derivatives have been conducted. researchgate.net For instance, the crystal structure of other cyanopyridine derivatives has been determined, revealing details about their molecular geometry and intermolecular interactions. researchgate.netiucr.org A crystallographic study of this compound would be expected to confirm the planarity of the pyridine ring and provide precise measurements of the bond lengths and angles of the cyano and acetamide substituents. It would also reveal how the molecules pack in the solid state, including any hydrogen bonding or other intermolecular interactions.

Biological Activity Profiling and Mechanistic Investigations of N 3 Cyanopyridin 4 Yl Acetamide Derivatives

In Vitro Antiproliferative and Anticancer Efficacy Studies

The in vitro antiproliferative and anticancer properties of newly synthesized N-(3-Cyanopyridin-4-yl)acetamide derivatives have been the subject of extensive research. These studies aim to identify novel compounds with potent and selective activity against various cancer cell lines, providing a foundation for the development of new therapeutic agents. The evaluation of these derivatives involves a multi-faceted approach, including cytotoxicity assays to determine their direct effect on cancer cell viability, as well as mechanistic studies to elucidate the underlying molecular pathways responsible for their anticancer effects.

Cancer Cell Line Cytotoxicity Assays (e.g., GI₅₀, IC₅₀)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition 50 (GI₅₀) values are key parameters used to quantify the potency of these compounds.

A series of novel 3-cyanopyridine (B1664610) derivatives were synthesized and assessed for their cytotoxic activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Among the tested compounds, derivatives 5c and 5e demonstrated promising cytotoxicity against all three cell lines. mdpi.com Notably, compound 5e exhibited a more potent cytotoxic effect than the standard anticancer drug 5-FU. mdpi.com To assess their selectivity, these compounds were also tested on the normal cell line WI-38, revealing their toxic selectivity toward cancer cells. mdpi.com

Another study focused on newly synthesized substituted nicotinamides, which were evaluated for their activity against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) human cancer cells, as well as a normal human cell line (BJ-1). nih.govacs.org The results indicated that several compounds, including 3b, 4c–5d, 7b–12a, 10d, and 13b , displayed noteworthy antitumor activity, particularly against hepatocellular and colon carcinoma cells. nih.govacs.org

Furthermore, a series of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized and evaluated for their antitumor activity against the HepG2 liver carcinoma cell line. nih.govresearchgate.net Compounds 5c and 5d emerged as promising candidates with IC₅₀ values of 1.46 µM and 7.08 µM, respectively, which were comparable to the reference drug doxorubicin. nih.govresearchgate.net

In a separate investigation, a series of pyridones and pyridine-amides were synthesized and tested for their anti-liver cancer activity. nih.gov Among the synthesized derivatives, compounds 10, 12e, and 13a showed remarkable cytotoxic activity with IC₅₀ values ranging from 10.7 to 13.9 µM against HepG2 cells. nih.gov Compound 7 was identified as being more cytotoxic, with an IC₅₀ value of 7.26 µM, which is comparable to that of 5-FU (IC₅₀ = 6.98 µM). nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
5c PC-3- mdpi.com
MDA-MB-231- mdpi.com
HepG2- mdpi.com
5e PC-3- mdpi.com
MDA-MB-231- mdpi.com
HepG2- mdpi.com
5c HepG21.46 nih.govresearchgate.net
5d HepG27.08 nih.govresearchgate.net
7 HepG27.26 nih.gov
10 HepG210.7-13.9 nih.gov
12e HepG210.7-13.9 nih.gov
13a HepG210.7-13.9 nih.gov

Cellular Apoptosis Induction Mechanisms

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies on promising compounds 5c and 5e revealed their ability to induce apoptosis. mdpi.com An Annexin V-FITC assay demonstrated a significant increase in both early and late apoptotic cells, as well as an increase in the percentage of necrotic cells, following treatment with these compounds. mdpi.com Another study found that a specific derivative significantly stimulated apoptotic liver cancer cell death, showing a 49.78-fold increase in apoptosis compared to the control. nih.gov

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. The activation of these caspases is a hallmark of apoptotic cell death.

Research has shown that the cytocidal effect of certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives is due to the up-regulation of caspase-3 and caspase-9. nih.gov In a study on (+)-cyanidan-3-ol, it was observed that the expression levels of apoptosis-related genes belonging to the caspase family were increased. plos.org

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.

Western blotting analysis of compounds 5c and 5e revealed a significant reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP). mdpi.com This reduction occurred through proteasome-dependent survivin degradation. mdpi.com Furthermore, a concentration-dependent decrease in the expression of other IAP family proteins, such as Livin, XIAP, and C-IAP1, was observed. mdpi.com

In another study, a pyridine (B92270) derivative was found to validate the intrinsic apoptosis pathway through the upregulation of p53 and other related genes, while inhibiting anti-apoptotic genes through PIM-1 inhibition. nih.gov Similarly, treatment with (+)-cyanidan-3-ol led to an increase in the expression of pro-apoptotic proteins and a suppression of anti-apoptotic proteins. plos.org

Cell Cycle Progression Modulation

In addition to inducing apoptosis, this compound derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases.

Several studies have demonstrated that certain derivatives can induce cell cycle arrest at the G₀/G₁ phase. Treatment with a novel anticancer agent, NC381, resulted in the inhibition of cell cycle progression at the G₁-S phase transition, leading to G₀/G₁ arrest. researchgate.net This was associated with a decrease in cyclin D1 expression and a reduction in the formation of the cyclin D1-CDK4 complex, ultimately inhibiting the phosphorylation of the retinoblastoma protein (pRb). researchgate.net Another study on novel ferrocene (B1249389) derivatives also showed that the proliferation inhibition effect was associated with cell cycle arrest at the G₀/G₁ phase and downregulation of cyclin D1/CDK4. mdpi.com Similarly, 3-nitroacridine (B3047595) derivatives were found to induce cell cycle arrest at the G₀/G₁ phase in human breast cancer cells. nih.gov

G₂/M Phase Arrest

Derivatives of this compound have been shown to interfere with cell cycle progression, specifically inducing an arrest at the G₂/M phase. This interruption of the cell division process is a key mechanism contributing to their antiproliferative effects.

For instance, studies on dianilinopyrimidine derivatives, which share structural similarities, have demonstrated their ability to cause cell cycle arrest in the G₂/M phase in A549 lung cancer cells. nih.gov This effect is often associated with the modulation of key regulatory proteins. The stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to induce a G₂/M phase arrest that was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, other chalcone (B49325) and pyranocarbazole derivatives have been observed to halt the cell cycle at the G₂/M checkpoint. researchgate.netmdpi.com

In some cases, the cell cycle arrest is concentration-dependent. Certain 2,3-arylpyridylindole derivatives induce G₀/G₁ arrest at lower concentrations, but at higher concentrations, they arrest the cell cycle at the G₂/M phase through mechanisms involving the inhibition of tubulin polymerization and modulation of Akt signaling. nih.gov Hydrogen cyanamide (B42294) has also been shown to cause a reversible G₂/M phase arrest, which is accompanied by increased oxidation within the cell's nucleus and cytosol. mdpi.com This capacity to halt cell division at a critical checkpoint underscores a significant aspect of the antitumor activity of these related compounds.

Enzyme and Receptor Target Inhibition/Modulation

The therapeutic effects of this compound derivatives are frequently attributed to their ability to inhibit or modulate the activity of various enzymes and receptors that are crucial for cancer cell growth and survival.

Receptor Tyrosine Kinase (RTK) Inhibition

A primary focus of research has been on the inhibition of receptor tyrosine kinases (RTKs), a family of cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, making them important therapeutic targets.

Several novel series of 3-cyanopyridone hybrids have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov EGFR is a key RTK whose overexpression is linked to the development of numerous cancers. ekb.eg Hybrid compounds combining quinazolin-4-one and 3-cyanopyridin-2-one scaffolds have demonstrated significant inhibition of EGFR. nih.gov For example, compounds 18 and 19 from this series showed potent inhibitory activities. nih.gov Furthermore, 3-cyanopyridone/pyrazoline hybrids, such as compounds 28 and 30 , also displayed promising EGFR inhibition, with compound 30 exhibiting an IC₅₀ value of 68 nM. mdpi.com

EGFR Inhibitory Activity of 3-Cyanopyridine Derivatives

CompoundEGFR Inhibition IC₅₀ (nM)Reference
Compound 18140 ± 10 nih.gov
Compound 19290 ± 15 nih.gov
Compound 2172 ± 5 mdpi.com
Compound 2870 ± 5 mdpi.com
Compound 3068 ± 4 mdpi.com
Erlotinib (Reference)80 ± 5 mdpi.com

In addition to EGFR, certain cyanopyridine derivatives have been identified as potent inhibitors of BRAF kinase, particularly the oncogenic BRAFV600E mutant. nih.govnih.gov This mutation leads to the constitutive activation of the MAP kinase pathway and is a key driver in a significant percentage of melanomas and other cancers. bpsbioscience.com

Recent studies have focused on developing hybrid compounds with dual inhibitory activity against both EGFR and BRAFV600E. A series of 3-cyanopyridone/pyrazoline hybrids demonstrated promising BRAFV600E suppressive activity, with IC₅₀ values ranging from 65 to 80 nM. nih.govmdpi.com Compounds 28 and 30 were the most effective in this series. nih.gov Similarly, quinazolin-4-one/3-cyanopyridin-2-one hybrids also showed substantial inhibition of BRAFV600E, with compound 18 having an IC₅₀ of 140 nM. nih.gov This dual-targeting approach is a promising strategy for overcoming resistance and improving therapeutic outcomes. nih.gov

BRAFV600E Inhibitory Activity of 3-Cyanopyridine Derivatives

CompoundBRAFV600E Inhibition IC₅₀ (nM)Reference
Compound 18140 ± 10 nih.gov
Compound 19190 ± 12 nih.gov
Compound 2869 ± 6 mdpi.com
Compound 3065 ± 5 mdpi.com
Erlotinib (Reference)60 ± 5 nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The development of selective VEGFR-2 inhibitors based on the 3-cyanopyridine scaffold has been a successful area of research. nih.govnih.gov

Novel 3-cyano-6-naphthylpyridine derivatives have been synthesized and shown to be selective and potent VEGFR-2 inhibitors, with inhibitory activities at the sub-nanomolar level. nih.gov Another study designed a pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10) , which displayed a VEGFR-2 inhibition IC₅₀ value of 65 nM. nih.gov Additionally, certain non-fused cyanopyridone derivatives, 5a and 5e , were also evaluated for their ability to inhibit VEGFR-2. researchgate.net

VEGFR-2 Inhibitory Activity of Pyridine Derivatives

CompoundVEGFR-2 Inhibition IC₅₀ (nM)Reference
Compound 1065 nih.gov
Compound 5a81.2 researchgate.net
Compound 5e85.4 researchgate.net
Sorafenib (Reference)90.1 researchgate.net

Human Epidermal Growth Factor Receptor 2 (HER-2, also known as ErbB2) is another member of the EGFR family. nih.gov Its overexpression is a driver in certain aggressive types of cancer, most notably breast cancer. bpsbioscience.com The development of HER-2 inhibitors is a critical therapeutic strategy.

Research has extended to evaluating cyanopyridine derivatives for their potential to inhibit HER-2. Specifically, the most potent compounds from a series of non-fused cyanopyridones, 5a and 5e , which showed strong antiproliferative activity against the MCF-7 breast cancer cell line, were further investigated for their inhibitory effects on HER-2. researchgate.netresearchgate.net These compounds demonstrated notable activity against the HER-2 kinase.

HER-2 Inhibitory Activity of Cyanopyridone Derivatives

CompoundHER-2 Inhibition IC₅₀ (nM)Reference
Compound 5a102.3 researchgate.net
Compound 5e98.5 researchgate.net
Sorafenib (Reference)110.7 researchgate.net

Serine/Threonine Kinase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit serine/threonine kinases, a family of enzymes crucial in cell signaling pathways. nih.govsci-hub.seresearchgate.net Dysregulation of these kinases is a known factor in the development of various diseases, including cancer.

PIM-1 Kinase Inhibition

PIM-1 kinase is a promising target in cancer therapy, and 3-cyanopyridine-based compounds are recognized for their potential as PIM-1 inhibitors. nih.gov A study involving newly synthesized 3-cyanopyridine derivatives (compounds 4a-e ) evaluated their PIM-1 kinase inhibitory activity. nih.gov The results indicated that most of these cyanopyridine compounds demonstrated greater inhibition of PIM-1 kinase compared to their cyanopyridinone counterparts (3a-e ). nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds and compared against the reference drug quercetagetin (B192229). nih.gov

The research highlighted that compounds 3a–e showed PIM-1 kinase inhibition with IC₅₀ values from 0.72 ± 0.03 μM to 2.31 ± 0.11 μM. nih.gov Although less potent than quercetagetin (IC₅₀ = 0.56 ± 0.03 μM), derivatives 3a–d were more active than a previously reported 4,6-diaryl-3-cyanopyridine inhibitor (Compound A, IC₅₀ = 0.93 ± 0.05 μM). nih.gov

Table 1: PIM-1 Kinase Inhibitory Activity of 3-Cyanopyridinone and 3-Cyanopyridine Derivatives

Compound IC₅₀ (μM)± SD nih.gov
3a 2.31 ± 0.11
3b 0.81 ± 0.04
3c 0.72 ± 0.03
3d 0.78 ± 0.04
3e 1.94 ± 0.09
4a > 10
4b 0.69 ± 0.03
4c 0.65 ± 0.03
4d 0.66 ± 0.03
4e 0.70 ± 0.03
Quercetagetin 0.56 ± 0.03
Compound A 0.93 ± 0.05
Aurora A and B Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression has been linked to cancer. google.comnih.govnih.gov Consequently, they are significant targets for cancer therapy. google.comnih.gov The inhibition of Aurora A can lead to mitotic arrest and the formation of monopolar spindles, while Aurora B inhibition results in defects like endoreduplication and chromosome misalignment. nih.gov

A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and found to be potent anti-proliferative agents. nih.gov Further investigation revealed that specific compounds in this series, namely 2d, 2g, and 2y , act as inhibitors of Aurora A kinase with high selectivity over other kinases. nih.gov

AMG 900, a potent and selective pan-Aurora kinase inhibitor, has demonstrated antiproliferative activity against a variety of human tumor cells. nih.gov It inhibits Aurora A and Aurora B with IC₅₀ values of 5 nM and 4 nM, respectively. nih.gov Similarly, AT9283 is a multi-targeted inhibitor with strong activity against both Aurora A and Aurora B, showing 52% and 58% inhibition at a concentration of 3 nM, respectively. nih.gov While these are potent Aurora kinase inhibitors, their structural similarity to this compound is based on the broader class of heterocyclic kinase inhibitors rather than a direct derivative lineage. Another compound, N-(3-Methyl-4-(3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yloxy)phenyl)-3-(trifluoromethyl)benzamide, was evaluated for its effect on Aurora B in human HeLa cells, showing an EC₅₀ of over 1200 nM. ucsd.edu

Table 2: Activity of Selected Aurora Kinase Inhibitors

Compound Target Kinase IC₅₀ / % Inhibition nih.govucsd.edu
AMG 900 Aurora A 5 nM
AMG 900 Aurora B 4 nM
AT9283 Aurora A 52% at 3 nM
AT9283 Aurora B 58% at 3 nM
N-(3-Methyl-4-(3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yloxy)phenyl)-3-(trifluoromethyl)benzamide Aurora B >1200 nM (EC₅₀)
PI3Kdelta Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is critical for cell proliferation and survival, and the delta (δ) isoform is particularly important in B-cell malignancies. nih.govnih.gov The development of selective PI3Kδ inhibitors is an active area of cancer research. nih.govnih.gov

A research effort to develop a superior PI3Kδ inhibitor led to the creation of a novel "four-blade propeller" shaped 1,2,3-trisubstituted quinolizinone, compound 34 ((S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile). nih.gov This compound demonstrated excellent potency, isoform selectivity, and a favorable pharmacokinetic profile. nih.gov While not a direct acetamide (B32628) derivative, its structure incorporates a substituted pyrimidine-5-carbonitrile moiety, showing the versatility of cyano-substituted heterocyclic scaffolds in kinase inhibition. nih.gov

Other Enzyme Inhibition

The inhibitory activity of this compound derivatives extends beyond kinases to other enzyme families that are relevant in disease pathology.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the tryptophan metabolism pathway. nih.govnih.gov Its overactivation is associated with poor prognosis in several human tumors, making it an important target for cancer immunotherapy. nih.gov The search for IDO1 inhibitors has explored a variety of chemical structures, including natural compounds. nih.gov While many IDO1 inhibitors have been identified, specific data linking this compound or its direct derivatives to IDO1 inhibition is not prominent in the reviewed literature. Epacadostat (INCB024360) is noted as one of the most potent IDO1 inhibitors currently identified. nih.gov

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive drug target for inflammatory conditions. nih.govnih.gov Research has focused on developing potent and selective 5-LOX inhibitors. nih.govdrugbank.com

A study identified new heteroaryl-substituted catechols as highly potent and selective 5-LOX inhibitors. nih.gov Within this series, 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) potently inhibited human 5-LOX in both cell-free (IC₅₀ = 20 nM) and cell-based assays (IC₅₀ = 60 nM). nih.gov Docking simulations suggested that the catechol moiety binds to an allosteric site on the 5-LOX enzyme. nih.gov Although these compounds are not direct derivatives of this compound, this research demonstrates the potential of heterocyclic structures in targeting 5-LOX. nih.gov

Table 3: 5-LOX Inhibitory Activity of Selected Catechol Derivatives

Compound Assay Type IC₅₀ (nM) nih.gov
2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) Cell-free 20
2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d) Cell-based 60
Acetylcholinesterase Inhibition

Derivatives of 3-cyanopyridine have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov A study focusing on a series of 2-alkoxy-3-cyanopyridine derivatives identified two compounds, designated as 3 and 4 , as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively. nih.gov

Kinetic analyses determined that these compounds act as competitive inhibitors. nih.gov Compound 3 displayed an IC₅₀ value of 53.95 ± 4.29 μM against AChE, while compound 4 was more potent against BuChE, with an IC₅₀ of 31.79 ± 0.38 μM. nih.gov In silico docking studies were also performed to model the interactions between these derivatives and the active sites of the cholinesterase enzymes, providing a basis for further therapeutic development. nih.gov

Table 1: Cholinesterase Inhibition by 2-Alkoxy-3-cyanopyridine Derivatives

Compound Target Enzyme IC₅₀ (μM) Inhibition Type Kᵢ (μM)
3 AChE 53.95 ± 4.29 Competitive 14.23 ± 0.42
4 BuChE 31.79 ± 0.38 Competitive 19.80 ± 3.38

Data sourced from a study on 2-alkoxy-3-cyanopyridine derivatives. nih.gov

β-Glucuronidase Inhibition

Research into the specific inhibitory activity of this compound derivatives against β-glucuronidase is limited in the currently available scientific literature. While other heterocyclic structures, such as bisindole hydrazone hybrids, have been synthesized and shown to be potent inhibitors of β-glucuronidase, specific data for the cyanopyridine acetamide scaffold is not presently documented. nih.gov

Nuclear Hormone Receptor Inverse Agonism (e.g., RORC2)

There is currently no available research in the public domain that specifically investigates or establishes the activity of this compound or its derivatives as inverse agonists for the nuclear hormone receptor RORC2.

Tubulin Polymerization Inhibition

The 3-cyanopyridine scaffold is a known pharmacophore in the development of anticancer agents, with some derivatives demonstrating the ability to inhibit tubulin polymerization. nih.gov A recent study explored the synthesis of novel 3-cyanopyridines featuring an N-acylhydrazone (NAH) motif to assess their cytotoxic and antioxidant properties. nih.gov

Several of the synthesized molecules displayed significant cytotoxicity against the A-2780 ovarian cancer cell line and the MCF-7 breast cancer cell line. nih.gov Molecular modeling studies suggested that the observed high cytotoxicity of compounds 2d , 3d , and 4d may be attributed to their potential as inhibitors of tubulin, alongside the œstrogen receptor. nih.gov

Table 2: Cytotoxicity of 3-Cyanopyridine-N-Acylhydrazone Derivatives Against Cancer Cell Lines

Compound Cell Line IC₅₀ (μM)
3d MCF-7 1.14 - 3.38
4b MCF-7 1.14 - 3.38
4c MCF-7 1.14 - 3.38
4d MCF-7 1.14 - 3.38
Most tested molecules (excluding 4a, 4d) A-2780 1.14 - 1.76

Data sourced from a study on 3-cyanopyridine derivatives bearing an N-acylhydrazone motif. nih.gov

Other Pharmacological Activities (Preclinical in vitro/in vivo studies)

Anti-inflammatory Activity

The 3-cyanopyridine framework is recognized as a significant moiety associated with a range of biological effects, including anti-inflammatory properties. nih.govnih.gov The N-acylhydrazone functional group, when incorporated into various molecular scaffolds, has also been identified as a key pharmacophore for developing molecules with anti-inflammatory activity. nih.gov For instance, the novel N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide demonstrated anti-inflammatory effects in vivo by modulating the nitric oxide pathway and cytokine signaling. nih.gov While these findings highlight the potential of related structures, direct preclinical studies on the anti-inflammatory activity of this compound itself are not extensively detailed in the available literature.

Antioxidant Potential

Analogues of 3-cyanopyridine are noted for their potential biological effects, which include antioxidant activity. nih.gov In one study, a series of new 3-cyanopyridine derivatives incorporating an N-acylhydrazone scaffold were synthesized and evaluated for their antioxidant properties. nih.gov The investigation, which utilized DPPH and metal chelation assays, concluded that the tested molecules exhibited a moderate antioxidant capacity. nih.gov Another study also highlighted the antioxidant potential of 3-cyanopyridine analogues, although the specific derivatives synthesized in that instance did not demonstrate scavenging efficiencies comparable to the standard, vitamin C. nih.gov

Anticonvulsant Properties

The quest for novel antiepileptic drugs has led to the investigation of a wide array of heterocyclic compounds. Derivatives of acetamide and pyridine have been among the structures explored for their potential to mitigate seizures. For example, various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated in animal models of epilepsy, showing some protection in maximal electroshock (MES) seizure tests.

Furthermore, studies on other classes of compounds containing pyridine or acetamide-like structures have identified candidates with anticonvulsant effects. nih.govsciepub.comnih.gov These investigations often involve detailed structure-activity relationship (SAR) studies to optimize potency and reduce neurotoxicity.

Despite these broader explorations, there is no specific mention in the reviewed literature of the anticonvulsant properties of this compound or any of its direct derivatives. The general anticonvulsant potential of related heterocyclic systems does not provide a concrete basis for assessing the activity of this specific compound.

Anti-malarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new anti-malarial agents. nih.gov Aryl N-acetamide compounds have been identified as a class of molecules with potential anti-malarial activity. biorxiv.org For instance, a screening of the Medicines for Malaria Venture (MMV) Pathogen Box identified an aryl N-acetamide compound, MMV020512, that inhibits the intraerythrocytic growth of the parasite. biorxiv.org

Research into other acetamide and pyridine-containing scaffolds has also yielded compounds with antiplasmodial activity. nih.govnih.govnih.gov These studies often delve into the mechanism of action, with some compounds targeting specific parasite proteins.

However, the chemical structure of MMV020512 is not specified as being a derivative of this compound in the available abstracts, and no other studies directly link this specific compound or its derivatives to anti-malarial efficacy. Therefore, a dedicated investigation would be required to determine if the this compound scaffold possesses any activity against Plasmodium species.

Structure Activity Relationship Sar Studies of N 3 Cyanopyridin 4 Yl Acetamide and Its Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(3-Cyanopyridin-4-yl)acetamide analogues can be significantly modulated by the introduction of various substituents on the pyridine (B92270) ring and other parts of the molecule. Studies have primarily focused on enhancing anticancer properties by targeting specific enzymes like PIM-1 kinase and receptor tyrosine kinases such as VEGFR-2 and HER-2.

Research into novel 3-cyanopyridine (B1664610) derivatives as PIM-1 inhibitors has revealed that the nature of the substituent at the 6-position of the pyridine ring plays a pivotal role in their cytotoxic activity against breast cancer cell lines. For instance, the presence of a naphthyl group at this position demonstrated the highest level of cytotoxicity, followed by a 3-pyridyl group. In contrast, other aromatic and heterocyclic substituents such as 4-chlorophenyl, 4-methoxyphenyl, furan, and phenyl groups exhibited a range of moderate to weak activity. nih.gov This suggests that the size, shape, and electronic properties of the substituent at this position are critical for potent anticancer effects.

Further investigations into 3-cyanopyridone derivatives have highlighted the importance of lipophilicity for anticancer activity. Increasing the lipophilicity by introducing a 2,4-dichloro substituent on a phenyl ring attached to the core structure resulted in a compound with the best anticancer activity against the MCF-7 breast cancer cell line. nih.gov Conversely, the presence of an unsubstituted phenyl group showed the highest cytotoxicity against the HepG2 liver cancer cell line. nih.gov

The exploration of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form has also provided insights into how structural modifications influence insecticidal activity. These findings underscore the remarkable relationship between the structure of these compounds and their biological effects. periodikos.com.br

Compound SeriesSubstituent ModificationImpact on Biological ActivityTarget
3-Cyanopyridine DerivativesNaphthyl group at 6-positionHighest cytotoxic activityPIM-1 Kinase (Breast Cancer)
3-Cyanopyridine Derivatives3-Pyridyl group at 6-positionHigh cytotoxic activityPIM-1 Kinase (Breast Cancer)
3-Cyanopyridone Derivatives2,4-Dichloro substituent on phenyl ringBest anticancer activity against MCF-7VEGFR-2/HER-2 (Breast Cancer)
3-Cyanopyridone DerivativesUnsubstituted phenyl groupBest cytotoxic activity against HepG2VEGFR-2/HER-2 (Liver Cancer)

Computational Chemistry and Molecular Modeling Applications

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Metabolic Stability Prediction (e.g., Cytochrome P450 inhibition potential)

For N-(3-Cyanopyridin-4-yl)acetamide, its metabolic fate is largely influenced by the pyridine (B92270) nucleus and its substituents. The pyridine ring itself is a common scaffold in many drugs and its interaction with CYP enzymes has been a subject of study. nih.govsigmaaldrich.com The electronic properties of the substituents on the pyridine ring play a crucial role in determining the likelihood and site of metabolism.

Table 1: Predictive Metabolic Properties of this compound

PropertyPredicted OutcomeBasis of Prediction
CYP Inhibition Potential Possible inhibitorBased on the substituted pyridine scaffold, a known feature in some CYP inhibitors. nih.govsigmaaldrich.com Specific isoform inhibition would require dedicated modeling.
Primary Metabolism Sites Potential for oxidation on the pyridine ring or hydrolysis of the amide bond.General principles of drug metabolism for pyridine and acetamide (B32628) containing compounds.

Note: The data in this table is predictive and based on general principles of metabolic pathways for related chemical structures. Specific experimental validation is required.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net These calculations provide a theoretical framework to understand a molecule's reactivity, stability, and spectroscopic properties.

Electronic Structure Analysis (HOMO, LUMO, energy gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, DFT calculations would be employed to determine the energies of the HOMO and LUMO. In related molecules, such as other acetamide derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom would likely influence the distribution and energies of these orbitals.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound (Calculated using DFT)

ParameterHypothetical Value (eV)Significance
EHOMO -6.5Relates to ionization potential and electron-donating ability.
ELUMO -1.8Relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) 4.7Indicates chemical reactivity and kinetic stability. nih.gov

Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations. Actual values would require specific computation for this compound.

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org

For this compound, an MESP analysis would likely reveal a significant negative potential around the nitrogen atom of the cyano group and the oxygen atom of the acetamido group, making them potential sites for hydrogen bonding or coordination. researchgate.netresearchgate.net The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The pyridine nitrogen would also show a region of negative potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, which are fundamental to the molecule's behavior in a biological system or a material matrix. chemrxiv.org

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.govnih.gov Organic molecules with a high degree of π-conjugation and charge transfer character often exhibit enhanced NLO responses. nih.gov The presence of both electron-donating and electron-withdrawing groups within a conjugated system can lead to a large molecular hyperpolarizability (β), a key measure of NLO activity.

The structure of this compound, with its pyridine ring, cyano group, and acetamido group, suggests potential for NLO activity. The acetamido group can act as an electron donor and the cyano group as a strong electron acceptor, creating a donor-π-acceptor (D-π-A) system facilitated by the pyridine ring. Quantum chemical calculations, specifically the calculation of the first hyperpolarizability, can provide a theoretical prediction of the NLO properties. nih.gov Studies on similar organic molecules have shown that such structural motifs can indeed lead to significant NLO responses. nih.govresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research in Animal Models

In Vivo Pharmacokinetic Profiling

There are no published studies detailing the in vivo pharmacokinetic profile of N-(3-Cyanopyridin-4-yl)acetamide in any animal models.

Absorption and Distribution Studies

Information regarding the absorption and distribution of this compound following administration in preclinical models has not been made public. Key parameters such as bioavailability, the rate and extent of absorption, and the tissue distribution of the compound are unknown.

Metabolic Stability and Metabolite Identification in Research Models

There are no available data on the metabolic stability of this compound in in vivo research models. Consequently, the metabolic pathways and the identity of any potential metabolites have not been characterized in the public domain.

Excretion Pathways in Animal Models

The routes and rates of excretion of this compound from the body in animal models have not been documented in any available scientific literature.

In Vitro Protein Binding Studies

No information has been published regarding the extent to which this compound binds to plasma proteins in vitro. This parameter is crucial for understanding the fraction of the compound that is free to exert its pharmacological effects.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

There are no published reports on the analysis of pharmacodynamic biomarkers in preclinical settings to assess the biological effects of this compound.

PK/PD Relationship Modeling and Simulation

In the absence of both pharmacokinetic and pharmacodynamic data, no PK/PD relationship modeling or simulation studies for this compound have been published. Such models are essential for predicting the time course of a drug's effect and for optimizing dosing regimens.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Multi-Targeted N-(3-Cyanopyridin-4-yl)acetamide Hybrids

The development of hybrid molecules, which combine two or more pharmacophores, is a promising strategy to address challenges such as drug resistance and toxicity associated with conventional anticancer therapies. The 3-cyanopyridine (B1664610) nucleus is a key component in this strategy, with several synthesized hybrids showing a variety of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.

A notable approach involves the creation of 3-cyanopyridone/pyrazoline hybrids. In one study, a series of these hybrids were synthesized and found to exhibit dual inhibitory activity against both EGFR and BRAFV600E, two key targets in cancer progression. Specifically, compounds 28 and 30 in this series demonstrated significant antiproliferative activity. The synthesis of these N-alkylated hybrids was achieved by reacting the sodium salt of 3-cyanopyridones with acetylated chalcones in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) under inert conditions, a method designed to improve the yield of the desired N-alkylated products.

Another strategy involves the hybridization of the 1,3,4-oxadiazole (B1194373) moiety with pyridine (B92270). This combination is believed to have the potential to create new anticancer drugs with multiple mechanisms of action. For instance, a 1,3,4-oxadiazole-pyridine hybrid has shown potent activity against several cancer cell lines.

Furthermore, research into tacrine-indole hybrids has shown promise for developing multi-target-directed ligands for conditions like Alzheimer's disease. These hybrids are designed to inhibit cholinesterases and the formation of β-amyloid plaques. The synthesis of these compounds often involves coupling different molecular fragments, such as in the preparation of tacrine-indole heterodimers.

The following table summarizes the key findings of some multi-targeted this compound hybrids and related structures:

Hybrid TypeTarget(s)Key Findings
3-Cyanopyridone/PyrazolineEGFR, BRAFV600ECompounds 28 and 30 showed significant antiproliferative activity with GI50 values of 27 nM and 25 nM, respectively.
1,3,4-Oxadiazole-PyridineMultiple (Anticancer)Exhibited potent activity against HepG2, MCF-7, SW1116, and BGC823 cancer cell lines.
Tacrine-IndoleAcetylcholinesterase, Butyrylcholinesterase, β-AmyloidCompounds 3c and 4d were the most potent acetylcholinesterase inhibitors with IC50 values of 25 and 39 nM, respectively.
Tetrahydroacridin-PyrimidoneAcetylcholinesterase, GSK-3βThe optimal compound, 18a, demonstrated potent dual inhibition with IC50 values of 0.047 µM for AChE and 0.930 µM for GSK-3β.
Tetrabromophthalimide DerivativesColchicine Binding Site, Topoisomerase IICompound 2f showed the lowest IC50 value (6.7 µg/mL) against the MDA-MB-468 cancer cell line.

Advanced Computational Approaches in Lead Optimization

Computational methods are integral to modern drug discovery, playing a crucial role in the hit-to-lead and lead optimization stages. These approaches aim to predict the three-dimensional structures of receptor-ligand complexes, understand key interactions, and use these insights to design new molecules with improved properties.

Molecular docking and molecular dynamics simulations are key computational tools. For example, in the study of cyanopyridinone and cyanopyridine-based Pim-1 kinase inhibitors, molecular docking was used to investigate the binding modes of the synthesized compounds. The cyano group at the 3-position of the pyridine ring was found to be essential for anchoring the ligand within the active site of the Pim-1 kinase through hydrogen bond formation.

In the development of A2A adenosine (B11128) receptor antagonists for Parkinson's disease, computational modeling was part of the lead optimization process for 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines. These methods help in understanding structure-activity relationships and in designing compounds with better efficacy and fewer side effects.

The following table highlights some of the computational methods used in the optimization of pyridine-based compounds:

Compound ClassComputational Method(s)Key Insights
Cyanopyridinone/Cyanopyridine Pim-1 InhibitorsMolecular DockingThe 3-cyano group is crucial for binding to the Pim-1 kinase active site.
A2A Adenosine Receptor AntagonistsLead Optimization ModelingGuided the design of derivatives with improved solubility and reduced off-target effects.
Flavonoid Carbamate HybridsMolecular Docking, Molecular DynamicsRevealed key binding interactions and stability within the active sites of acetylcholinesterase and monoacylglycerol lipase.
Tetrahydroacridin HybridsMolecular Docking, Enzymatic KineticsShowed that the optimal compound could occupy both the catalytic and peripheral anionic sites of acetylcholinesterase.

Exploration of Novel Therapeutic Applications Beyond Oncology

While the primary focus of this compound and its derivatives has been in oncology, researchers are exploring their therapeutic potential in other areas. The versatile nature of the pyridine scaffold lends itself to a broad range of biological activities.

One significant area of exploration is in the treatment of neurodegenerative diseases like Alzheimer's. As previously mentioned, tacrine-based hybrids incorporating a pyridine moiety have been designed as multi-target agents for this condition.

Furthermore, derivatives of 2-amino-3-cyanopyridine (B104079) have been investigated for their anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities. The pyridine ring is a common feature in many FDA-approved drugs for a variety of conditions, including viral infections, hypertension, and malaria, highlighting its broad therapeutic potential.

Recent research has also demonstrated the insecticidal activity of certain 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives against the cowpea aphid. This suggests potential applications in agriculture. Another study focused on the design of thienylpyridyl- and thioether-containing acetamides as novel pesticidal agents.

The following table illustrates the diverse therapeutic applications being explored for this compound and related pyridine derivatives:

Therapeutic AreaCompound/Derivative ClassKey Findings/Potential Application
Neurodegenerative DiseaseTacrine-Indole/Tetrahydroacridin HybridsInhibition of cholinesterases and GSK-3β for Alzheimer's treatment.
Inflammation/Pain2-Amino-3-cyanopyridine derivativesDemonstrated anti-inflammatory and analgesic properties.
Parkinson's Disease4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidinesSelective adenosine hA2A receptor antagonists.
Insecticidal2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideEffective against cowpea aphid.
PesticidalThienylpyridyl- and thioether-containing acetamidesPotential as novel insecticides.

Development of Targeted Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and reduce the side effects of potent molecules like this compound derivatives, the development of targeted delivery systems is crucial. These systems aim to deliver the drug specifically to the site of action, thereby increasing its concentration at the target and minimizing exposure to healthy tissues.

Nanocarrier-based systems, such as nanostructured lipid carriers (NLCs), have gained attention for their drug delivery capabilities. NLCs are typically made from biodegradable and biocompatible lipids and offer advantages like enhanced drug loading capacity. They can be engineered for various administration routes, including intravenous, topical, and pulmonary delivery. For instance, NLCs have been used for the tumor-targeted inhalation delivery of anticancer drugs.

While specific research on targeted delivery systems exclusively for this compound is still emerging, the principles applied to other pyridine-based drugs are highly relevant. The development of such systems for this compound derivatives holds the potential to significantly improve their clinical utility.

Q & A

Basic: How can researchers optimize the synthesis of N-(3-Cyanopyridin-4-yl)acetamide to improve yield and purity?

Methodological Answer:
The synthesis can be optimized by adjusting reaction conditions such as pH, temperature, and catalyst selection. For example, substitution reactions involving pyridine derivatives (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions can enhance nucleophilic displacement efficiency, while condensation with cyanoacetic acid requires precise stoichiometric ratios of the condensing agent (e.g., DCC or EDC) to minimize byproducts . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Reaction monitoring using TLC or HPLC ensures intermediate quality.

Advanced: What strategies resolve contradictions between computational and experimental spectral data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. To resolve these:

  • Compare experimental NMR (¹H/¹³C) and IR spectra with density functional theory (DFT)-simulated spectra, accounting for solvent polarity in computational models.
  • Use 2D NMR techniques (e.g., COSY, HSQC) to confirm proton-proton coupling and carbon-proton correlations, particularly for cyano and acetamide groups .
  • Validate mass spectrometry (HRMS) data against isotopic patterns predicted by software like MassLynx. Adjust synthetic protocols if unexpected adducts or degradation products are detected.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • FT-IR : Confirms the presence of C≡N (2250–2220 cm⁻¹) and amide C=O (1680–1630 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies pyridine ring protons (δ 7.5–8.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm). Deuterated DMSO or CDCl₃ are preferred solvents to avoid peak splitting .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of –CONH₂).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph identification .

Advanced: How can reaction conditions be tailored to stabilize reactive intermediates during multi-step synthesis?

Methodological Answer:

  • Temperature Control : Low temperatures (−20°C to 0°C) stabilize intermediates like nitrobenzene derivatives during reduction steps (e.g., Fe/HCl systems) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups to prevent undesired side reactions.
  • Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under nitrogen/argon.
  • Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .

Basic: Which in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., topoisomerase II inhibition) with IC₅₀ determination via dose-response curves.
  • Antimicrobial Activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced: How can structural analogs of this compound be designed to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the cyano group with trifluoromethyl (–CF₃) to improve metabolic stability.
  • Prodrug Strategies : Introduce ester or phosphate moieties to the acetamide group for enhanced solubility and oral bioavailability.
  • SAR Studies : Systematically modify the pyridine ring (e.g., 3-Cl to 3-F) and evaluate ADMET parameters (e.g., LogP, CYP450 interactions) using software like Schrödinger’s QikProp .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store in airtight containers under inert gas to prevent hydrolysis of the cyano group.
  • Follow waste disposal guidelines for nitriles (e.g., neutralization with NaHCO₃ before disposal) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for SNAr or Michael additions.
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina, guiding analog synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.